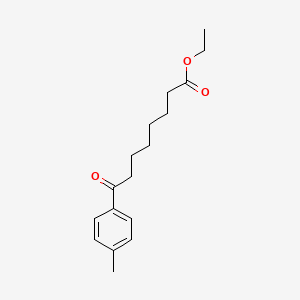

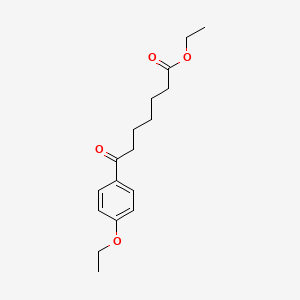

Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate (also known as ethyl 7-oxoheptanoate) is a naturally occurring substance found in a variety of plants, including citrus fruits and tomatoes. It has been studied extensively in recent years due to its potential biomedical applications. Ethyl 7-oxoheptanoate has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, anti-diabetic, and anti-microbial properties. In addition, it has been shown to have beneficial effects on cardiovascular health, cognitive performance, and skin health. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for ethyl 7-oxoheptanoate.

Applications De Recherche Scientifique

Antiviral Applications

Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate may serve as a precursor in the synthesis of indole derivatives, which have demonstrated significant antiviral activities. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . The compound’s potential to contribute to the development of new antiviral agents is rooted in the versatile indole scaffold, which can bind with high affinity to multiple receptors, aiding in the creation of novel therapeutic agents.

Anti-inflammatory Applications

The indole nucleus, which can be synthesized using Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate, is found in many bioactive compounds with anti-inflammatory properties . This suggests that derivatives of this compound could be explored for their efficacy in reducing inflammation, potentially leading to new treatments for inflammatory diseases.

Anticancer Applications

Indole derivatives, which can be synthesized from Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate, have been identified to possess anticancer activities . Research into these derivatives could lead to the development of new chemotherapeutic agents that target specific cancer cells or pathways.

Antimicrobial Applications

The structural versatility of Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate allows for the creation of indole-based derivatives with antimicrobial properties . These derivatives could be potent against a variety of microbial pathogens, offering a pathway to novel antibiotics.

Antidiabetic Applications

Indole derivatives, potentially synthesized from Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate, have shown promise in antidiabetic research . Their ability to modulate biological pathways related to diabetes could lead to new therapeutic strategies for managing this chronic condition.

Antimalarial Applications

The compound’s utility in synthesizing indole derivatives also extends to antimalarial applications. These derivatives have been studied for their potential to inhibit the growth of malaria-causing parasites, providing a foundation for new antimalarial drugs .

Anticholinesterase Activities

Research has indicated that indole derivatives exhibit anticholinesterase activities, which are crucial in treating neurodegenerative diseases like Alzheimer’s . Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate could be instrumental in synthesizing these biologically active molecules.

Antioxidant Properties

Lastly, the antioxidant properties of indole derivatives, which can be synthesized from Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate, are noteworthy . Antioxidants play a vital role in protecting cells from oxidative stress, and these derivatives could contribute to the development of protective therapies against oxidative damage.

Propriétés

IUPAC Name |

ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-3-20-15-12-10-14(11-13-15)16(18)8-6-5-7-9-17(19)21-4-2/h10-13H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBJISMEWYEETQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645782 |

Source

|

| Record name | Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate | |

CAS RN |

898757-54-5 |

Source

|

| Record name | Ethyl 7-(4-ethoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.